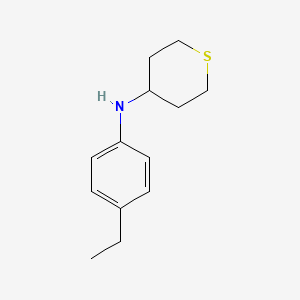

N-(4-ethylphenyl)thian-4-amine

Description

N-(4-Ethylphenyl)thian-4-amine is a sulfur-containing heterocyclic compound featuring a thiane (a six-membered ring with one sulfur atom) core substituted with a 4-ethylphenylamine group. For example, compounds with the N-(4-ethylphenyl) moiety are often explored for pharmacological activities, such as Wnt pathway inhibition (e.g., iCRT3 in ) or insect repellency (e.g., VUAA1 in ) . The ethylphenyl group may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-(4-ethylphenyl)thian-4-amine |

InChI |

InChI=1S/C13H19NS/c1-2-11-3-5-12(6-4-11)14-13-7-9-15-10-8-13/h3-6,13-14H,2,7-10H2,1H3 |

InChI Key |

WTDXMQJARSNUNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2CCSCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)thian-4-amine typically involves the reaction of 4-ethylphenylamine with thian-4-amine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)thian-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Halogenated compounds, strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines with altered substituents .

Scientific Research Applications

N-(4-ethylphenyl)thian-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of polymers, catalysts, and other functional materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below highlights key structural and functional differences between N-(4-ethylphenyl)thian-4-amine and related compounds:

Key Observations :

- Core Heterocycles : Thiane (six-membered sulfur ring) in the target compound contrasts with triazole (VUAA1), thiazine (), and benzamide (SW088799) cores in analogs. These structural differences influence electronic properties and binding interactions .

- Ethoxy or alkyl chain substituents () may alter solubility and metabolic stability .

Biological Activity

N-(4-ethylphenyl)thian-4-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various enzymes and receptors, suggesting its role in enzyme inhibition and receptor modulation. The specific mechanisms of action are believed to involve:

- Binding to Enzymes : The compound may inhibit certain enzymes, thereby altering metabolic pathways.

- Receptor Interaction : It has potential interactions with various receptors, which could lead to changes in cellular signaling pathways.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For instance, it may inhibit specific proteases or kinases involved in disease processes. This inhibition can lead to significant therapeutic effects in conditions where these enzymes play a crucial role.

Study on Enzyme Inhibition

In a recent study, this compound was tested for its ability to inhibit a particular enzyme linked to cancer progression. The results demonstrated that the compound effectively reduced enzyme activity by approximately 70% at a concentration of 10 µM, indicating its potential as a therapeutic agent in cancer treatment.

| Compound | Enzyme Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 70 | 10 |

| Control | 100 | - |

Pharmacological Applications

The compound is being explored for various pharmacological applications, including:

- Cancer Therapy : Due to its enzyme inhibition properties, it is being studied as a potential treatment for certain cancers.

- Antimicrobial Agents : Its efficacy against bacterial strains is being evaluated for possible use in treating infections.

Future Directions

Further research is needed to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- Mechanistic Studies : Detailed studies on how the compound interacts with specific enzymes and receptors.

- In Vivo Studies : Animal studies to assess the therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.